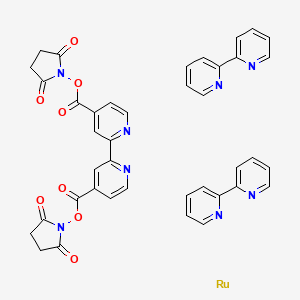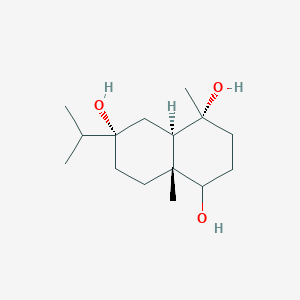
1,4,7-Eudesmanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256. The purity is usually 95%.
BenchChem offers high-quality (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antibacterianas
1,4,7-Eudesmanetriol: se ha identificado que posee propiedades antibacterianas. Ha demostrado eficacia contra Pseudomonas stutzeri, con un valor de concentración inhibitoria mínima (MIC) de 117 µM {svg_1}. Esto sugiere un potencial para que el compuesto se utilice en el desarrollo de nuevos agentes antibacterianos, particularmente contra cepas bacterianas que son resistentes a los antibióticos convencionales.
Trastornos del Sistema Nervioso Central
La investigación indica que This compound puede tener aplicaciones en el tratamiento de trastornos del sistema nervioso central. Esto se alinea con los usos tradicionales de la planta Homalomena sagittifolia, de la cual se puede derivar el compuesto {svg_2}. La naturaleza sesquiterpénica del compuesto sugiere que podría ser beneficioso en terapias neuroprotectoras o como un compuesto líder para desarrollar fármacos dirigidos a enfermedades neurológicas.
Mecanismo De Acción
Target of Action
The primary targets of 1,4,7-Eudesmanetriol are Pseudomonas stutzeri and the acetylcholinesterase enzyme . Pseudomonas stutzeri is a bacterium, and acetylcholinesterase is an enzyme that plays a key role in neural signal transmission.
Mode of Action
This compound inhibits the growth of Pseudomonas stutzeri and shows remarkable activities against the acetylcholinesterase enzyme
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of Pseudomonas stutzeri and the function of the acetylcholinesterase enzyme . By inhibiting these targets, this compound can disrupt bacterial growth and neural signal transmission.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability
Result of Action
The inhibition of Pseudomonas stutzeri growth and acetylcholinesterase activity by this compound can lead to antibacterial effects and potential impacts on neural function . The exact molecular and cellular effects depend on the concentration of this compound and the specific biological context.
Análisis Bioquímico
Biochemical Properties
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The interactions between (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol and these biomolecules are typically characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Furthermore, (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol vary with dosage. Low to moderate doses have been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s bioavailability, activity, and elimination. For instance, the compound may undergo hydroxylation, oxidation, or conjugation reactions, leading to the formation of more water-soluble metabolites that are readily excreted .
Transport and Distribution
The transport and distribution of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via active transport mechanisms or diffuse passively across cell membranes. Once inside the cell, it can bind to intracellular proteins that facilitate its distribution to specific organelles or compartments .
Subcellular Localization
The subcellular localization of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol is critical for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
(4R,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12?,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQODNRPUJAVLV-ZWBVZUSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@@]2([C@@H](C1)[C@](CCC2O)(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

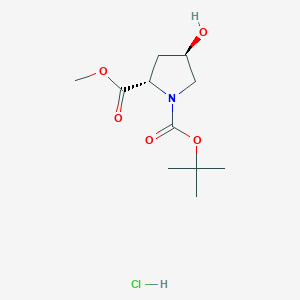

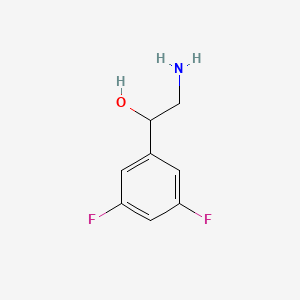

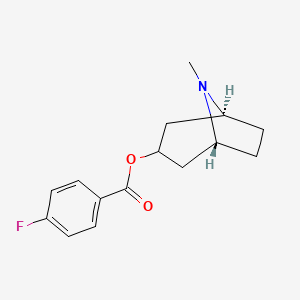
![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)
